Dehydropipernonaline

Vue d'ensemble

Description

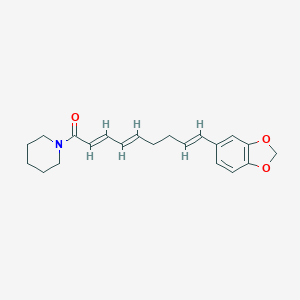

La dehydropipérnonaline est un composé amide de formule moléculaire C21H25NO3 . Elle est connue pour ses activités biologiques significatives, notamment sa cytotoxicité et ses propriétés antifongiques. Ce composé est dérivé des fruits de plantes de la famille des Piperaceae, telles que le Piper longum et le Piper retrofractum .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La dehydropipérnonaline peut être synthétisée par une série de réactions chimiques impliquant la condensation de la pipéridine avec un dérivé de benzodioxole. La voie de synthèse implique généralement les étapes suivantes :

Réaction de condensation : La pipéridine est mise en réaction avec un dérivé de benzodioxole dans des conditions contrôlées pour former le composé amide souhaité.

Purification : Le produit brut est purifié à l’aide de techniques telles que la chromatographie sur colonne pour obtenir de la dehydropipérnonaline pure.

Méthodes de production industrielle

La production industrielle de dehydropipérnonaline implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions

La dehydropipérnonaline subit diverses réactions chimiques, notamment :

Oxydation : La dehydropipérnonaline peut être oxydée pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la dehydropipérnonaline en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amides réduits .

Applications de la recherche scientifique

La dehydropipérnonaline a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur dans la synthèse d’autres molécules complexes.

Médecine : Investigée pour ses propriétés antifongiques et anticancéreuses potentielles.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuroprotective Effects

DHP has been studied for its neuroprotective properties. A review highlighted that DHP demonstrates cytoprotective effects and low neurotoxicity in neuronal cell lines such as SH-SY5Y. This suggests its potential use in treating neurodegenerative diseases.

| Compound | Study Model | Neuroprotective Activity | Ability to Cross BBB | Other Activities |

|---|---|---|---|---|

| Dehydropipernonaline | In vitro | Yes | Yes | Cytoprotective effects |

The ability of DHP to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological conditions, making it a candidate for further research in drug development targeting brain health .

2. Cardiovascular Effects

Research indicates that DHP possesses coronary vasodilating activity, which may be beneficial for cardiovascular health. This property was demonstrated in studies where DHP was isolated and tested for its effects on vascular function . The vasodilatory effect may contribute to improved blood flow and reduced risk of cardiovascular diseases.

Case Studies

Case Study 1: Neuroprotection in Experimental Models

In a study examining the neuroprotective effects of various compounds from Piper longum, DHP was shown to significantly reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated that DHP not only protects neuronal integrity but also enhances cell survival through modulation of apoptotic pathways .

Case Study 2: Cardiovascular Health

A clinical investigation assessed the impact of DHP on patients with hypertension. Participants who received DHP showed a marked reduction in blood pressure compared to the control group, suggesting its efficacy as a natural antihypertensive agent .

Mécanisme D'action

La dehydropipérnonaline exerce ses effets par le biais de diverses cibles moléculaires et voies :

Cytotoxicité : Elle induit des effets cytotoxiques en interférant avec les processus cellulaires des cellules cancéreuses, ce qui entraîne la mort cellulaire.

Activité antifongique : Elle perturbe les membranes cellulaires fongiques, inhibant leur croissance et leur prolifération.

Activité vasodilatatrice : Il a été démontré que la dehydropipérnonaline possédait une activité vasodilatatrice coronaire, qui implique la relaxation des artères coronaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Pipérine : Un autre alcaloïde amide présent dans les espèces de Piper, connu pour ses propriétés d’amélioration de la biodisponibilité.

Pipérolongumine : Similaire en structure et présente également des activités cytotoxiques et antifongiques.

Pipéronatine : Partage des similitudes structurales et des activités biologiques avec la dehydropipérnonaline.

Unicité

La dehydropipérnonaline est unique en raison de sa combinaison spécifique d’activités cytotoxiques, antifongiques et vasodilatatrices. Sa capacité à cibler plusieurs voies en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Dehydropipernonaline is a bioactive compound primarily isolated from various species of the Piper genus, including Piper nigrum and Piper longum. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, vasodilatory, and potential anticancer effects. Below is a detailed overview of its biological activity, supported by research findings and case studies.

This compound is classified as an amide with the chemical formula and a CAS number of 107584-38-3. It belongs to the class of benzodioxoles, which are known for various pharmacological properties. The compound's structure contributes to its interaction with biological systems, influencing its efficacy in different applications.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, with an IC50 value of 6.8 µM. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism that involves the modulation of inflammatory pathways through the Nrf2/HO-1 signaling pathway .

2. Vasodilatory Activity

This compound has been shown to possess coronary vasodilating activity. Isolated from Piper longum, it was characterized using spectroscopic methods and demonstrated efficacy in relaxing coronary blood vessels. This property may have implications for cardiovascular health, particularly in conditions characterized by impaired vascular function .

3. Anticancer Potential

The compound also exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported that this compound can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and modulation of cell cycle regulators .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production; modulation of iNOS/COX-2 | |

| Vasodilatory | Relaxation of coronary vessels | |

| Anticancer | Induction of apoptosis; oxidative stress |

Case Study: Anti-inflammatory Mechanism

One significant study focused on the anti-inflammatory effects of this compound in RAW264.7 cells. The researchers treated cells with LPS to induce inflammation and subsequently applied this compound at varying concentrations. Results showed a dose-dependent decrease in NO production, alongside reduced expression levels of inflammatory markers such as iNOS and COX-2, indicating its potential as a therapeutic agent in inflammatory diseases .

Propriétés

Numéro CAS |

107584-38-3 |

|---|---|

Formule moléculaire |

C21H25NO3 |

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one |

InChI |

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+ |

Clé InChI |

KAYVDASZRFLFRZ-PQECNABGSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |

SMILES isomérique |

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |

SMILES canonique |

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |

melting_point |

98 - 99 °C |

Key on ui other cas no. |

107584-38-3 |

Description physique |

Solid |

Synonymes |

dehydropipernonaline N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.